molecular formula C18H23BrN2O5 B13031991 Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13031991
M. Wt: 427.3 g/mol
InChI Key: YLJYBROAUOFTQZ-KGLIPLIRSA-N
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Description

Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H23BrN2O5 and its molecular weight is 427.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H23BrN2O5

Molecular Weight

427.3 g/mol

IUPAC Name

tert-butyl (2S,4R)-2-[[2-(4-bromophenyl)-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C18H23BrN2O5/c1-18(2,3)26-17(25)21-10-13(22)8-14(21)16(24)20-9-15(23)11-4-6-12(19)7-5-11/h4-7,13-14,22H,8-10H2,1-3H3,(H,20,24)/t13-,14+/m1/s1

InChI Key

YLJYBROAUOFTQZ-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

Biological Activity

Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, effects, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.
  • Carbamoyl group : Enhances solubility and bioavailability.
  • Bromophenyl moiety : May influence receptor interactions and biological efficacy.

Research indicates that this compound exhibits several key biological activities:

  • Enzyme Inhibition :
    • The compound has demonstrated inhibition of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. In vitro studies show an IC50 value of 15.4 nM for β-secretase inhibition, suggesting strong potential for neuroprotective effects against amyloid beta peptide aggregation .
  • Cell Viability Enhancement :
    • In studies involving astrocytes exposed to amyloid beta (Aβ) 1-42, the compound improved cell viability significantly compared to control groups. When administered alongside Aβ, it increased cell viability from approximately 43% to about 63%, indicating a protective effect against neurotoxicity .
  • Oxidative Stress Reduction :
    • The compound was shown to reduce malondialdehyde (MDA) levels in scopolamine-induced oxidative stress models, suggesting its potential antioxidant properties. However, its efficacy was less pronounced than that of established drugs like galantamine .

Case Studies

  • In Vitro Studies :
    • A study assessed the protective effects of the compound in astrocytic cultures treated with Aβ 1-42. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-α), contributing to decreased oxidative stress and neuronal damage .
  • In Vivo Models :
    • In animal models, the compound's ability to inhibit Aβ aggregation was confirmed, although bioavailability issues limited its effectiveness compared to other treatments like galantamine .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for further development in neuropharmacology. Its mechanism of action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Comparative Analysis

Property/ActivityTert-butyl CompoundGalantamine
β-secretase Inhibition IC5015.4 nMNot specified
Cell Viability Increase62.98% at 100 μMNot specified
MDA Level ReductionSignificantMore pronounced

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